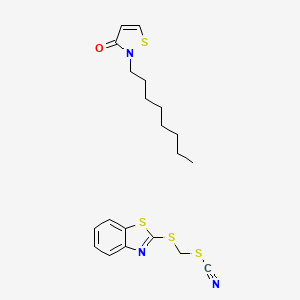
Kemtox S 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kemtox S 10 is a chemical compound primarily used in the textile industry for dyeing and printing applications. It is known for its high efficacy and non-toxic nature, making it a popular choice among manufacturers and researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kemtox S 10 involves a series of chemical reactions that typically include the use of various dyes and auxiliary chemicals. The exact synthetic route can vary depending on the desired properties of the final product. Common methods include the use of Procion, Disperse, Direct, Acid, and Indigo dyes .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistency and quality. These processes often include dyeing, screen printing, hand printing, batik, devoré, discharge printing, hand painting, and transfer printing .
Chemical Reactions Analysis
Types of Reactions
Kemtox S 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Kemtox S 10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of textiles, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of Kemtox S 10 involves its interaction with specific molecular targets and pathways. It is known to affect various cellular processes by altering the oxidation states of molecules and facilitating electron transfer reactions. This can lead to changes in cellular function and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Kemtox S 10 include:
- Procion MX dyes
- Disperse dyes
- Direct dyes
- Acid dyes
- Indigo dyes
Uniqueness
This compound stands out due to its non-toxic nature and high efficacy in dyeing and printing applications. Its versatility and wide range of applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
91265-14-4 |
|---|---|
Molecular Formula |
C20H25N3OS4 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate;2-octyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H19NOS.C9H6N2S3/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h8,10H,2-7,9H2,1H3;1-4H,6H2 |
InChI Key |
FKCYRQDSPHNUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1.C1=CC=C2C(=C1)N=C(S2)SCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















